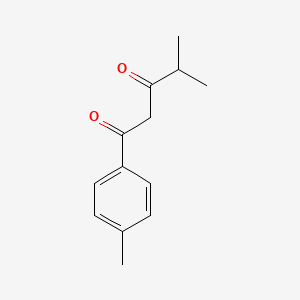
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-1-(4-methylphenyl)pentane-1,3-dione” is a chemical compound with the molecular formula C13H16O2 . It is also known by the IUPAC name "4-methyl-1-phenyl-1,3-pentanedione" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pentane backbone with a methyl group and a phenyl group attached to the first carbon, and two carbonyl groups attached to the first and third carbons . The InChI code for this compound is 1S/C12H14O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 204.26 . It is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Mechanism of Action
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione acts as a potent inhibitor of the reuptake of dopamine and norepinephrine, two neurotransmitters that play a key role in the regulation of mood and emotion. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the brain, leading to an increase in feelings of pleasure and euphoria. This compound also acts as a weak inhibitor of the reuptake of serotonin, another neurotransmitter that is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, hyperthermia, and increased locomotor activity. This compound has also been shown to produce a range of subjective effects, including feelings of pleasure, euphoria, and increased sociability.
Advantages and Limitations for Lab Experiments
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione has several advantages and limitations for use in lab experiments. One advantage is that it is a potent inhibitor of the reuptake of dopamine and norepinephrine, making it a useful tool for studying the role of these neurotransmitters in the regulation of mood and emotion. However, this compound also has several limitations, including its potential for abuse and addiction, as well as its potential to produce adverse effects, such as psychosis and death.
Future Directions
There are several future directions for research on 4-Methyl-1-(4-methylphenyl)pentane-1,3-dione. One direction is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another direction is to investigate the long-term effects of this compound use, particularly with regard to its potential for addiction and adverse effects. Additionally, more research is needed to better understand the mechanism of action of this compound and its effects on the brain and behavior.
Synthesis Methods
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione is synthesized through a multi-step process involving the condensation of 3,4-methylenedioxyphenylpropan-2-one with 4-methylbenzaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then subjected to a series of purification steps to obtain pure this compound.
Scientific Research Applications
4-Methyl-1-(4-methylphenyl)pentane-1,3-dione has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that this compound acts as a potent inhibitor of the reuptake of dopamine and norepinephrine, two neurotransmitters that play a key role in the regulation of mood and emotion. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the brain, leading to an increase in feelings of pleasure and euphoria.
Properties
IUPAC Name |
4-methyl-1-(4-methylphenyl)pentane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)12(14)8-13(15)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJJERBTMOTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


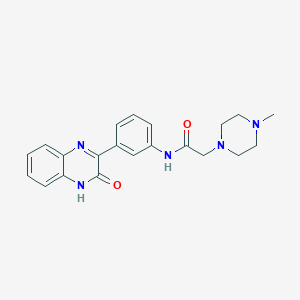
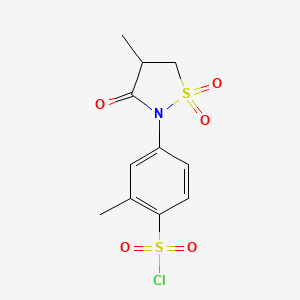
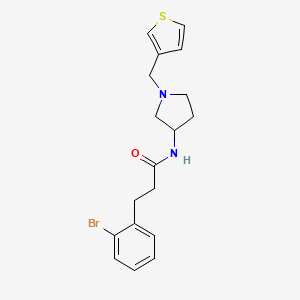
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2852696.png)
![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2852699.png)
![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)
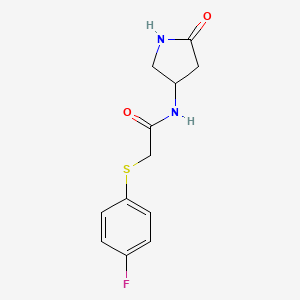

![N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2852704.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2852706.png)
![(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2852711.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2852712.png)
